molecular formula C16H23NO3 B7504468 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide

2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide

Cat. No.: B7504468
M. Wt: 277.36 g/mol
InChI Key: NPZUJKGELWTBCI-UHFFFAOYSA-N
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Description

2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide, also known as HMB, is a chemical compound that has been used in scientific research due to its potential to inhibit the growth of cancer cells. In

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HDAC, this compound has been shown to induce oxidative stress in cancer cells. This can lead to DNA damage and cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide in lab experiments is its specificity for HDAC inhibition. This makes it a useful tool for studying the role of HDAC in cancer cell growth and proliferation. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, it may have limited effectiveness against certain types of cancer cells.

Future Directions

There are several future directions for research on 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide. One area of research is the development of this compound derivatives that may have increased efficacy and specificity for HDAC inhibition. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine the long-term effects of this compound on human health.

Synthesis Methods

The synthesis of 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide involves a series of chemical reactions that start with the compound 4-methylcyclohexanone. This compound is treated with methylamine and formaldehyde to produce N-methyl-N-(4-methylcyclohexyl)formamide. The formamide is then reacted with 3-methoxy-2-nitrobenzoyl chloride to produce this compound.

Scientific Research Applications

2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide has been studied extensively in scientific research for its potential to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for cancer therapy.

Properties

IUPAC Name

2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-7-9-12(10-8-11)17(2)16(19)13-5-4-6-14(20-3)15(13)18/h4-6,11-12,18H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZUJKGELWTBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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